

# Technical Guide: Solubility Profile of (3-Amino-4-fluorophenyl)methanol

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## Compound of Interest

Compound Name: (3-Amino-4-fluorophenyl)methanol

Cat. No.: B1282870

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## Introduction

**(3-Amino-4-fluorophenyl)methanol** is an important building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its chemical structure, featuring an aromatic ring substituted with an amino group, a fluorine atom, and a hydroxymethyl group, imparts a unique combination of physicochemical properties. Understanding the solubility of this compound in various organic solvents is critical for its application in reaction chemistry, purification, formulation, and drug delivery. Low solubility can lead to challenges in handling, unpredictable results in biological assays, and poor bioavailability in preclinical studies.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the theoretical solubility profile of **(3-Amino-4-fluorophenyl)methanol**, a detailed experimental protocol for its quantitative determination, and a discussion of the key factors influencing its solubility.

## Physicochemical Properties

The fundamental properties of **(3-Amino-4-fluorophenyl)methanol** are summarized below. These properties are essential for predicting its behavior in different solvent systems.

Property	Value	Reference
IUPAC Name	(3-amino-4-fluorophenyl)methanol	
CAS Number	227609-86-1	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> FNO	
Molecular Weight	141.15 g/mol	
Physical Form	White to Yellow Solid	

## Theoretical Solubility Profile and Illustrative Data

The solubility of **(3-Amino-4-fluorophenyl)methanol** is governed by the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.<sup>[3]</sup> The molecule possesses both polar and non-polar characteristics:

- **Polar Features:** The primary amine (-NH<sub>2</sub>) and hydroxyl (-CH<sub>2</sub>OH) groups are capable of forming strong hydrogen bonds, suggesting favorable interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and water.
- **Non-Polar Features:** The fluorinated benzene ring provides a hydrophobic character, suggesting solubility in less polar or non-polar organic solvents.
- **Overall Polarity:** The combination of these functional groups results in a molecule of moderate polarity. It is expected to exhibit good solubility in polar organic solvents, limited solubility in non-polar solvents, and potentially low solubility in water due to the influence of the aromatic ring.

While specific experimental data is not readily available in the public domain, the following table presents an illustrative solubility profile based on these theoretical principles. Note: These values are hypothetical and should be confirmed experimentally.

Table 1: Illustrative Solubility of **(3-Amino-4-fluorophenyl)methanol** at 25°C

Solvent	Solvent Type	Dielectric Constant (Approx.)	Expected Solubility (mg/mL)
Methanol	Polar Protic	32.7	> 100
Ethanol	Polar Protic	24.5	> 100
Acetone	Polar Aprotic	20.7	50 - 100
Acetonitrile	Polar Aprotic	37.5	30 - 70
Tetrahydrofuran (THF)	Polar Aprotic	7.6	20 - 50
Ethyl Acetate	Moderately Polar	6.0	10 - 30
Dichloromethane (DCM)	Non-polar	9.1	5 - 15
Toluene	Non-polar	2.4	< 5
Hexane	Non-polar	1.9	< 1

## Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.<sup>[4][5]</sup> This technique measures the concentration of a saturated solution after it has been allowed to reach equilibrium.

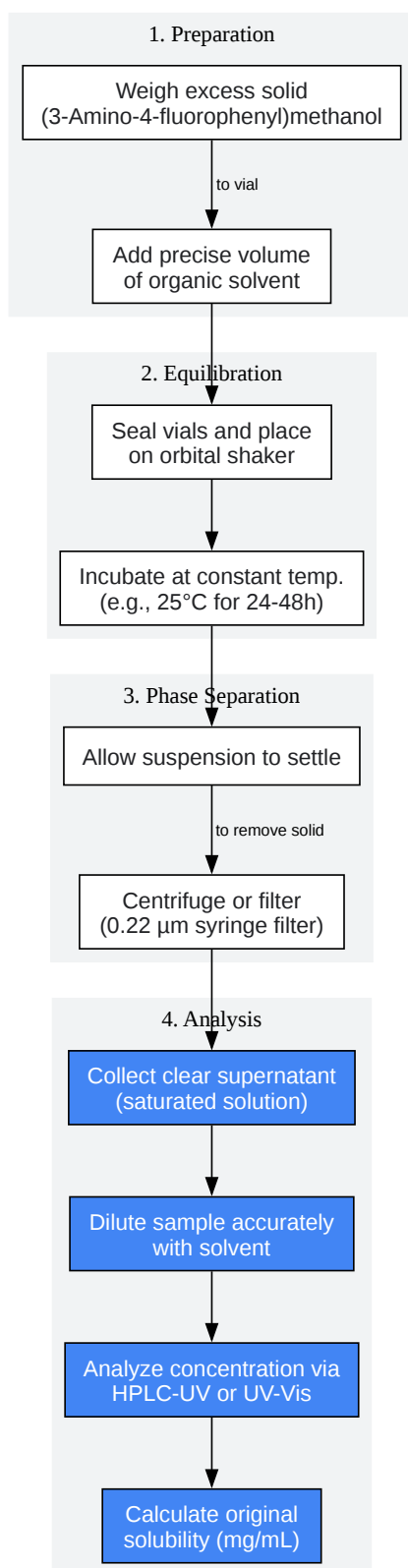
### Materials and Equipment

- **(3-Amino-4-fluorophenyl)methanol**, solid (>98% purity)
- Selected organic solvents, HPLC grade
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or thermomixer with temperature control
- Analytical balance ( $\pm 0.01$  mg)

- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

## Experimental Workflow Diagram

The following diagram illustrates the workflow for the shake-flask solubility determination method.



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